

# Physical and chemical properties of tert-Butyl 4-bromo-2-nitrobenzoate

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## Compound of Interest

Compound Name: *tert-Butyl 4-bromo-2-nitrobenzoate*

Cat. No.: B153383

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## An In-depth Technical Guide to **tert-Butyl 4-bromo-2-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**tert-Butyl 4-bromo-2-nitrobenzoate** is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a bulky *tert*-butyl ester protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile building block for the construction of various molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug development.

## Physical and Chemical Properties

While some specific experimental values for **tert-Butyl 4-bromo-2-nitrobenzoate** are not widely published, its properties can be inferred from available data and comparison with structurally similar compounds. It is important for researchers to verify these properties through experimental analysis.

Property	Value	Source/Comment
CAS Number	890315-72-7	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	302.12 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a solid at room temperature	Based on related compounds
Melting Point	Not explicitly reported. Likely a low to moderate melting solid.	Requires experimental determination
Boiling Point	Not explicitly reported. Predicted to be high due to molecular weight and polarity.	Requires experimental determination under vacuum to prevent decomposition.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Low solubility in water is anticipated.	Requires experimental determination
Storage Temperature	Room Temperature, sealed in a dry environment.	<a href="#">[2]</a>

## Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of **tert-Butyl 4-bromo-2-nitrobenzoate** involves the esterification of 4-bromo-2-nitrobenzoic acid.

## Experimental Protocol: Esterification of 4-bromo-2-nitrobenzoic acid

This protocol is based on general esterification procedures and may require optimization.

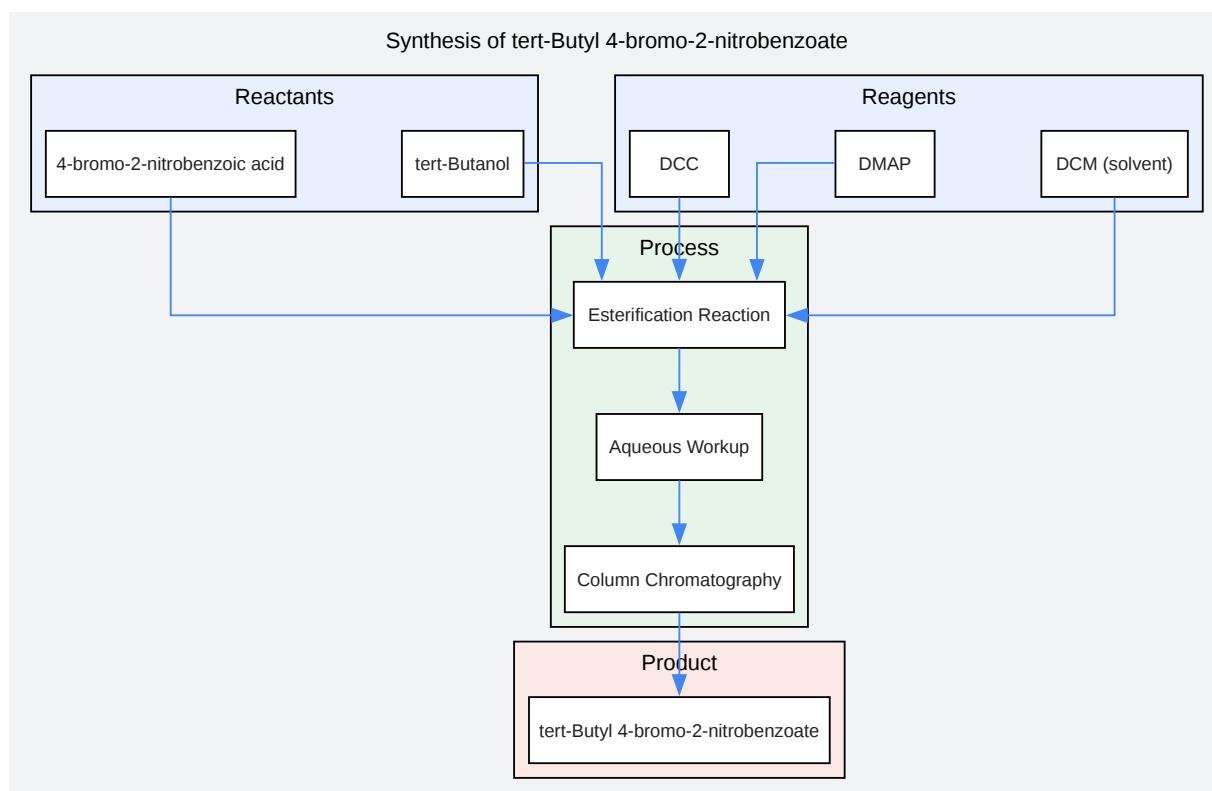
Materials:

- 4-bromo-2-nitrobenzoic acid
- tert-Butanol
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

**Procedure:**

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane.
- Add tert-Butanol (1.5 eq.) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

- Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure **tert-Butyl 4-bromo-2-nitrobenzoate**.



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### Synthesis Workflow

## Spectral Data (Predicted)

While experimental spectra are not readily available in the public domain, the following are predicted key spectral features based on the structure of **tert-Butyl 4-bromo-2-nitrobenzoate**.

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.
- δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.
- δ 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.
- δ 1.6 ppm (s, 9H): Protons of the tert-butyl group.

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz):

- δ 164-166 ppm: Carbonyl carbon of the ester.
- δ 148-150 ppm: Aromatic carbon attached to the nitro group.
- δ 135-138 ppm: Aromatic carbon attached to the bromine.
- δ 130-134 ppm: Aromatic carbons.
- δ 125-128 ppm: Aromatic carbons.
- δ 83-85 ppm: Quaternary carbon of the tert-butyl group.
- δ 28 ppm: Methyl carbons of the tert-butyl group.

FT-IR (KBr, cm<sup>-1</sup>):

- ~2980 cm<sup>-1</sup>: C-H stretch (aliphatic, tert-butyl).
- ~1730 cm<sup>-1</sup>: C=O stretch (ester).
- ~1530 and ~1350 cm<sup>-1</sup>: Asymmetric and symmetric NO<sub>2</sub> stretch.

- $\sim 1250\text{ cm}^{-1}$ : C-O stretch (ester).
- $\sim 1100\text{ cm}^{-1}$ : C-Br stretch.

Mass Spectrometry (EI):

- $\text{M}^+$ : The molecular ion peak at  $\text{m/z}$  301/303 (due to bromine isotopes) may be observed.
- $[\text{M} - 57]^+$ : A significant fragment corresponding to the loss of the tert-butyl group ( $\text{m/z}$  244/246).
- $[\text{M} - 101]^+$ : Fragment corresponding to the loss of the tert-butoxycarbonyl group.

## Chemical Reactivity and Applications in Drug Development

**tert-Butyl 4-bromo-2-nitrobenzoate** is a valuable intermediate due to its distinct reactive sites.

### Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation for introducing a key functional group in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate

This protocol is a general method for nitro group reduction and may require optimization.

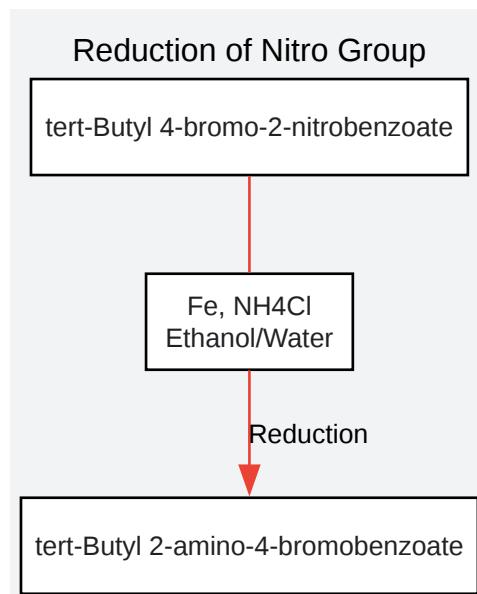
Materials:

- **tert-Butyl 4-bromo-2-nitrobenzoate**
- Iron powder (Fe)
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Ethanol

- Water
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

**Procedure:**

- In a round-bottom flask, create a suspension of **tert-Butyl 4-bromo-2-nitrobenzoate** (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Add ammonium chloride (1.0 eq.) to the suspension.
- Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
- Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **tert-Butyl 2-amino-4-bromobenzoate**.



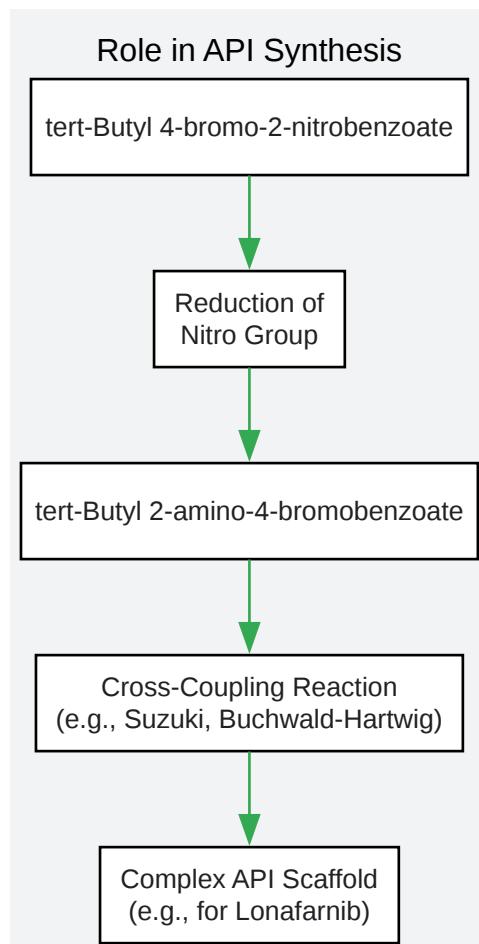
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### Reduction Reaction

## Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nitro group.

Application in the Synthesis of Lonafarnib Intermediate: A key application of **tert-Butyl 4-bromo-2-nitrobenzoate** is in the synthesis of precursors to drugs like Lonafarnib. After reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position to build more complex molecular architectures.<sup>[3]</sup>



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### Synthetic Utility in Drug Development

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **tert-Butyl 4-bromo-2-nitrobenzoate** and its precursors.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

## Conclusion

**tert-Butyl 4-bromo-2-nitrobenzoate** is a strategically important building block in organic synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of key pharmaceutical intermediates underscores its significance in drug discovery and development. While some physical and spectral data require further experimental confirmation, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its use in the laboratory. Researchers are encouraged to perform thorough characterization and optimization of the described protocols to ensure safe and efficient application of this versatile compound.

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